REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN1CCOCC1.CC(C)CC(Cl)=O.[Cl-].[F:32][C:33]1[CH:38]=[CH:37][C:36]([C:39](=[O:42])[CH2:40][NH3+:41])=[CH:35][C:34]=1[C:43]([F:46])([F:45])[F:44]>C1COCC1>[F:32][C:33]1[CH:38]=[CH:37][C:36]([C:39](=[O:42])[CH2:40][NH:41][C:14]([CH:11]2[CH2:10][CH2:9][N:8]([C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[CH2:13][CH2:12]2)=[O:16])=[CH:35][C:34]=1[C:43]([F:44])([F:45])[F:46] |f:3.4|
|
Name
|
|
Quantity
|
9611.92 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
14.51 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.03 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)C
|
Name
|
2-(4-Fluoro-3-trifluoromethyl-phenyl)-2-oxo-ethyl-ammonium chloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].FC1=C(C=C(C=C1)C(C[NH3+])=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
stirred the mixture for 20 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −5° C.
|
Type
|
ADDITION
|
Details
|
was added at −5° C.
|
Type
|
WAIT
|
Details
|
RT for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Added brine, extracted with EA
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The crude oil was treated with ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C(CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 71.5% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |